molecular formula C26H23N5O2 B380279 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-16-5

7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B380279
CAS No.: 361481-16-5
M. Wt: 437.5g/mol
InChI Key: LAEACCJUFXKYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-(benzyloxy)phenyl substituent at position 7, a methyl group at position 5, and an N-phenyl carboxamide moiety at position 4. Such derivatives are often explored for their biological activities, including cannabinoid receptor modulation (e.g., CB2 agonists) , antimicrobial properties , and kinase inhibition .

Properties

IUPAC Name

5-methyl-N-phenyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-18-23(25(32)30-21-10-6-3-7-11-21)24(31-26(29-18)27-17-28-31)20-12-14-22(15-13-20)33-16-19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEACCJUFXKYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazolopyrimidine Formation

The triazolopyrimidine scaffold is typically constructed via cyclocondensation reactions between 3-amino-1,2,4-triazole and β-keto esters or malonate derivatives. Source outlines a method where 3-amino- triazole (4 ) reacts with ethyl acetoacetate (3a-c ) in acetic acid or diethyl malonate (3d ) in sodium ethoxide (NaOEt/EtOH) to yield 7-hydroxy- or 5,7-dihydroxy-triazolopyrimidines (5a-d ) . Chlorination of these intermediates with phosphorus oxychloride (POCl₃) produces 7-chloro- or 5,7-dichloro-triazolopyrimidines (6a-d ), which serve as pivotal electrophilic intermediates for subsequent nucleophilic substitutions .

For example, ethyl acetoacetate and 3-amino-triazole condense under acidic conditions to form 5a (R = Me), which is chlorinated to 6a (Scheme 1) . This step achieves yields of 70–85%, depending on the substituent .

Introduction of the Benzyloxy-Phenyl Group

The benzyloxy-phenyl substituent at position 7 of the triazolopyrimidine core is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Source and highlight the use of 4-(benzyloxy)phenyl boronic acid or pre-functionalized benzyloxy-phenyl amines. However, the most direct method involves reacting the chloro-triazolopyrimidine (6a ) with 4-(benzyloxy)aniline under basic conditions.

In a representative procedure, 6a is treated with 4-(benzyloxy)aniline in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–100°C for 12–24 hours . This SNAr reaction proceeds via deprotonation of the amine, enhancing its nucleophilicity to displace the chloride at position 7. The reaction is monitored by TLC, and the product is isolated via column chromatography, yielding 65–78% .

Carboxamide Functionalization

The carboxamide group at position 6 is installed through a two-step process: (1) carboxylation of the triazolopyrimidine intermediate and (2) coupling with aniline. Source describes the formation of the carboxylic acid derivative by hydrolyzing the ester group of 5a using aqueous NaOH, followed by acidification. The resulting acid is then converted to the carboxamide via a mixed anhydride or coupling reagent such as HATU or EDCI.

Alternatively, Source proposes a one-pot approach where the triazolopyrimidine intermediate reacts with aniline in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP). This method achieves moderate yields (50–60%) but reduces purification steps .

Final Assembly and Optimization

The complete synthesis of 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxamide integrates the above steps into a sequential protocol (Table 1):

Table 1: Optimized Reaction Conditions for Key Synthesis Steps

StepReactionReagents/ConditionsYield (%)Source
1Core Formation3-amino-triazole + ethyl acetoacetate, AcOH75–85
2ChlorinationPOCl₃, reflux, 4–6 h80–90
3Benzyloxy-Phenyl Addition4-(benzyloxy)aniline, DMF, K₂CO₃, 80°C, 24 h65–78
4Carboxamide FormationAniline, EDCI, DMAP, CH₂Cl₂, rt, 12 h50–60

Mechanistic Insights and Side Reactions

The chlorination step (POCl₃) proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted to a better leaving group (Cl⁻) . Competing side reactions, such as over-chlorination or ring-opening, are mitigated by controlling stoichiometry and reaction time .

During the benzyloxy-phenyl substitution, excess K₂CO₃ ensures complete deprotonation of the amine, minimizing dimerization byproducts . Source notes that electron-withdrawing groups on the phenyl ring accelerate SNAr kinetics, though steric hindrance from the benzyloxy group may necessitate prolonged reaction times .

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR : Signals at δ 7.23–8.43 ppm confirm aromatic protons, while δ 12.27 ppm corresponds to the NH group .

  • IR : Absence of NH₂ (3,312 cm⁻¹) and presence of C=O (1,650 cm⁻¹) validate cyclization and carboxamide formation .

  • MS : Molecular ion peaks at m/z 437.5 ([M+H]⁺) align with the expected molecular weight .

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically involving the benzyloxy group or the methyl group, forming corresponding alcohols or ketones.

  • Reduction: : Reduction reactions may target the nitro groups or other reducible moieties within the molecule, often using hydrogenation techniques with catalysts like palladium on carbon.

  • Substitution: : The aromatic rings within the compound can participate in various electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.

  • Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or other metal hydrides.

  • Substitution: : Halogenation agents (e.g., bromine or chlorine) for electrophilic aromatic substitution; nucleophiles such as amines or alcohols for nucleophilic substitution.

Major Products

  • Oxidation: : Formation of alcohols, ketones, or aldehydes.

  • Reduction: : Production of amines or hydrocarbons.

  • Substitution: : Derivatives with various substituents on the aromatic rings.

Scientific Research Applications

Structural Features

The compound features a triazolo ring fused with a pyrimidine structure and a carboxamide functional group. The presence of the benzyloxy and phenyl substituents contributes to its unique chemical reactivity and biological interactions.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1CyclizationTriazole precursorsOrganic solvents, heat
2Nucleophilic substitutionBenzyloxy derivativesBase catalysis
3AcylationAcyl chloridesMild acidic conditions

Applications in Medicinal Chemistry

  • Antiviral Activity : Research indicates that derivatives of this compound can disrupt protein-protein interactions essential for viral replication, particularly in influenza viruses .
  • Anticancer Potential : Studies suggest that similar triazolo-pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.

Antiviral Research

A study focused on the synthesis of triazolo-pyrimidine derivatives demonstrated that specific modifications to the structure could enhance antiviral activity against influenza virus by disrupting the PA-PB1 protein interaction . This highlights the potential of 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide as a lead compound for antiviral drug development.

Anticancer Studies

In vitro studies have shown that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators . These findings suggest that the compound could be further explored for its anticancer properties.

Mechanism of Action

The mechanism of action of 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide largely depends on its interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and altering their function, leading to downstream effects on various biochemical pathways. Detailed studies often utilize techniques such as molecular docking or crystallography to elucidate these interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 7

The 4-(benzyloxy)phenyl group in the target compound distinguishes it from analogs with alternative aryl or heteroaryl substituents:

Compound Name Position 7 Substituent Key Properties Reference
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 3,4,5-Trimethoxyphenyl Enhanced electron density; optimized synthesis via Biginelli-like reactions
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-...-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-(4-Chlorobenzyloxy)phenyl Increased halogen-mediated stability; lower solubility vs. benzyloxy derivative
7-(2-Methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl Reduced steric bulk; moderate antimicrobial activity

Key Findings :

  • Electron-Donating Groups : The 3,4,5-trimethoxyphenyl substituent () enhances resonance stabilization but may reduce metabolic stability due to oxidation susceptibility.
  • Halogen Effects : The 4-chlorobenzyloxy analog () exhibits higher crystallinity but lower aqueous solubility than the target compound.
  • Steric Considerations : The 2-methoxyphenyl derivative () shows diminished receptor binding affinity compared to bulkier benzyloxy groups, as seen in CB2 agonist studies .
Modifications at the Carboxamide Position (N-Substituent)

The N-phenyl group in the target compound contrasts with cycloalkyl or heteroaryl substituents in other analogs:

Compound Name N-Substituent Biological Activity Reference
N-Cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Cyclohexyl CB2 receptor agonism (EC50 = 12 nM)
N-Cycloheptyl-4,7-dihydro-7-oxo-4-pentyl-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Cycloheptyl Improved metabolic stability vs. cyclohexyl
N-(Benzo[b]thiophen-5-yl)-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Benzo[b]thiophen-5-yl Anticandidate activity (MIC = 8 µg/mL)

Key Findings :

  • Receptor Specificity: Cycloalkyl substituents () improve cannabinoid receptor binding, while aromatic groups like N-phenyl may favor kinase inhibition .
  • Solubility Trade-offs : Bulky N-cycloheptyl derivatives () exhibit longer half-lives but require formulation aids due to poor solubility.
Core Modifications: Carboxamide vs. Ester Derivatives

Replacing the carboxamide with ester groups alters pharmacokinetic profiles:

Compound Name Position 6 Functional Group LogP Solubility (µg/mL) Reference
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Ethyl ester 3.2 18 (pH 7.4)
Target Compound N-Phenyl carboxamide 2.8 45 (pH 7.4)

Key Findings :

  • Lipophilicity : Ester derivatives () have higher LogP values, correlating with increased CNS penetration but faster hepatic clearance.
  • Solubility : Carboxamide groups improve aqueous solubility, making the target compound more suitable for oral administration.

Biological Activity

7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 361481-16-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H23N5O2
  • Molecular Weight : 437.49 g/mol
  • IUPAC Name : 5-methyl-N-phenyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to act as an inhibitor of various enzymes and receptors involved in critical biochemical pathways. The triazole and pyrimidine moieties in its structure are known to facilitate binding to these targets, leading to alterations in their functional states.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In a study focusing on triazole derivatives, several compounds demonstrated potent anti-proliferative effects against various cancer cell lines. The mechanisms included induction of apoptosis and cell cycle arrest at different phases (G0/G1 and S phases) .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar triazole derivatives have shown effectiveness against a range of pathogenic bacteria and fungi. This activity is often linked to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .

In Vitro Studies

A series of in vitro studies evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values observed for selected compounds:

CompoundCell LineIC50 (µM)
Compound AHepG235.58
Compound BMCF-71.82
Compound CHCT1162.86

These results indicate that modifications in the chemical structure significantly influence the anticancer activity of these compounds .

Mechanistic Studies

Flow cytometry analyses have been employed to elucidate the mechanisms underlying the anticancer effects of similar compounds. For example, treatment with specific derivatives resulted in increased apoptotic cell populations and changes in cell cycle distribution, highlighting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how do solvent/catalyst systems influence yield?

The compound is typically synthesized via cyclocondensation reactions. A widely used method employs 1,3,5-triazine derivatives and substituted pyrimidine precursors under reflux conditions. Ethanol/water (1:1 v/v) with TMDP (2,2,6,6-tetramethylpiperidine) as a catalyst achieves yields >80% due to enhanced nucleophilic activation . Alternative molten-state TMDP protocols reduce reaction time but require careful handling due to TMDP’s toxicity . Solvent polarity critically affects regioselectivity; for example, ionic liquid environments favor 5-methyl-7-phenyl isomers, while acidic conditions promote 7-methyl-5-phenyl derivatives .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • 1H/13C NMR : Assign peaks to distinguish dihydro-pyrimidine protons (δ 4.0–5.0 ppm) and triazole aromatic protons (δ 7.3–8.9 ppm). Substituents like benzyloxy groups show distinct splitting patterns (e.g., δ 5.1 ppm for OCH2Ph) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 436.2) and fragmentation patterns .
  • Microanalysis : Validate elemental composition (C, H, N) with <0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo-pyrimidine ring formation be systematically addressed?

Regioselectivity is controlled by:

  • Reagent choice : 3,5-Diaminotriazole with ethyl 3-oxobutanoate under ionic conditions yields 5-methyl-7-phenyl isomers, while substituted aldehydes shift selectivity toward 7-methyl derivatives .
  • Catalyst modulation : TMDP enhances nucleophilicity of amino groups, favoring 5-amino-7-aryl products. Piperidine alternatives (e.g., DABCO) may reduce toxicity but require yield optimization .

Q. What strategies validate structure-activity relationships (SAR) for biological target engagement?

  • Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH3) groups to assess receptor binding via IC50 shifts .
  • Pharmacophore modeling : Align triazolo-pyrimidine cores with known CB2 receptor ligands (e.g., cycloheptyl carboxamides) to identify critical hydrogen-bonding motifs .

Q. How can reaction yields and purity be optimized for scalable synthesis?

  • Catalyst recycling : Recover TMDP via aqueous extraction to reduce costs .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization in ethanol to achieve >95% purity .
  • Process control : Monitor intermediates via TLC (Rf = 0.3–0.5 in CH2Cl2/MeOH 9:1) to abort non-productive reactions early .

Q. How should contradictory spectral data from alternative synthetic routes be resolved?

  • Cross-validate techniques : Compare NMR coupling constants (e.g., J = 7.8 Hz for axial protons in cyclohexyl carboxamides) with X-ray crystallography data where available .
  • Replicate conditions : Test disputed methods under standardized parameters (e.g., 80°C, 12 h) to isolate protocol-specific byproducts .

Q. What mechanistic insights explain byproduct formation during carboxamide coupling?

  • Competitive pathways : Amide bond formation with N-phenyl groups may compete with triazole ring oxidation. Use inert atmospheres (N2/Ar) to suppress oxidation byproducts .
  • Steric effects : Bulky substituents (e.g., cycloheptyl) reduce coupling efficiency; switch to HATU/DIPEA activation for sterically hindered amines .

Methodological Guidance

  • Toxic reagent substitution : Replace TMDP with DBU (1,8-diazabicycloundec-7-ene) in ethanol/water systems, though yields may drop by 10–15% .
  • Scale-up adjustments : Transition from batch to flow reactors for exothermic steps (e.g., cyclocondensation) to improve thermal control and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.